molecular formula C8H9BrClNO B595629 3-Bromo-5-chloro-4-ethoxyaniline CAS No. 1255574-73-2

3-Bromo-5-chloro-4-ethoxyaniline

Cat. No.: B595629
CAS No.: 1255574-73-2
M. Wt: 250.52
InChI Key: TYMMOOOPQRQWOH-UHFFFAOYSA-N
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Description

Chemical Name: 3-Bromo-5-chloro-4-ethoxyaniline CAS Number: 1255574-73-2 Molecular Formula: C₈H₈BrClNO Molecular Weight: ~265.51 g/mol (calculated) Structural Features: This compound is a halogenated aniline derivative with bromo (Br) and chloro (Cl) substituents at positions 3 and 5, respectively, and an ethoxy (-OCH₂CH₃) group at position 2. Its primary applications lie in pharmaceutical intermediates and organic synthesis, particularly in coupling reactions and as a building block for heterocyclic compounds .

Properties

IUPAC Name

3-bromo-5-chloro-4-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMMOOOPQRQWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682166
Record name 3-Bromo-5-chloro-4-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-73-2
Record name Benzenamine, 3-bromo-5-chloro-4-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-4-ethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-ethoxyaniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-ethoxyaniline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-ethoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-5-chloro-4-ethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-ethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Analogues in the 3-Halo-5-alkoxyaniline Family

The synthesis of 3-halo-5-alkoxyanilines is well-documented, with variations in halo (Br, Cl, I) and alkoxy (ethoxy, methoxy, isopropoxy) groups. Key examples include:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
3-Bromo-5-chloro-4-ethoxyaniline 1255574-73-2 Br (3), Cl (5), -OCH₂CH₃ (4) C₈H₈BrClNO 265.51 Pharmaceutical intermediates, coupling reactions
3-Bromo-5-ethoxyaniline Not specified Br (3), -OCH₂CH₃ (5) C₈H₁₀BrNO 232.08 Intermediate for agrochemicals
3-Iodo-5-methoxyaniline Not specified I (3), -OCH₃ (5) C₇H₈INO 265.05 Used in radiopharmaceuticals
3-Bromo-5-isopropoxyaniline Not specified Br (3), -OCH(CH₃)₂ (5) C₉H₁₂BrNO 246.10 High lipophilicity for CNS drug candidates

Key Differences :

  • Substituent Effects: The presence of both Br and Cl in this compound enhances its electrophilicity compared to mono-halogenated analogues, making it more reactive in Suzuki-Miyaura cross-coupling reactions .
  • Alkoxy Group Influence : Ethoxy groups (vs. methoxy or isopropoxy) balance solubility in polar solvents and steric bulk, favoring applications in drug design .

Positional Isomers and Halogen Variations

Positional isomerism significantly alters reactivity and applications:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notes
4-Bromo-5-chloro-2-ethoxyaniline (AN-3191) 1400644-28-1 Br (4), Cl (5), -OCH₂CH₃ (2) C₈H₈BrClNO 265.51 Lower reactivity due to steric hindrance at position 2
5-Bromo-3-chloro-2-ethoxyaniline (AN-3827) 1373233-25-0 Br (5), Cl (3), -OCH₂CH₃ (2) C₈H₈BrClNO 265.51 Enhanced meta-directing effects in electrophilic substitution

Key Insight : The 3-bromo-5-chloro-4-ethoxy configuration in the target compound allows for regioselective functionalization at position 4, a critical feature in synthesizing asymmetrical triazine derivatives .

Functional Group Variations

Replacing ethoxy with other groups alters physicochemical properties:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notes
3-Bromo-4-(trifluoromethoxy)aniline 191602-54-7 Br (3), -OCF₃ (4) C₇H₅BrF₃NO 280.02 Higher electronegativity improves metabolic stability in drug candidates
3-Chloro-4-ethoxy-5-fluoroaniline 1017778-85-6 Cl (3), -OCH₂CH₃ (4), F (5) C₈H₉ClFNO 189.61 Fluorine enhances bioavailability in kinase inhibitors

Comparison :

  • Electron-Withdrawing Groups : The trifluoromethoxy group in 3-bromo-4-(trifluoromethoxy)aniline increases resistance to oxidative degradation compared to ethoxy .
  • Halogen Diversity : The target compound’s dual Br/Cl system offers versatile cross-coupling pathways, whereas the fluoro substituent in 3-chloro-4-ethoxy-5-fluoroaniline is preferred for hydrogen-bonding interactions in target proteins .

Biological Activity

3-Bromo-5-chloro-4-ethoxyaniline is an organic compound belonging to the aniline family, characterized by its halogenated and ethoxy-substituted structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C8_8H9_9BrClN2_2O
  • Molecular Weight : 250.52 g/mol
  • Boiling Point : Approximately 328.8 °C
  • Density : 1.562 g/cm³

The synthesis of this compound typically involves the halogenation of aniline derivatives, specifically through bromination and chlorination processes. The compound can undergo various reactions such as nucleophilic substitution, oxidation, and reduction, allowing for the introduction of different functional groups that may enhance its biological activity .

The mechanism of action primarily involves interaction with specific molecular targets, acting as an enzyme inhibitor or modulator within various biochemical pathways. This property is crucial for its applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, including:

Microorganism Activity
Staphylococcus aureusModerate inhibition
Bacillus subtilisModerate inhibition
Escherichia coliModerate inhibition
Xanthomonas campestrisModerate inhibition

The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial effects .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated in several cancer cell lines, demonstrating potential cytotoxic effects:

Cell Line IC50_{50} (μM)
MCF-7 (Breast Cancer)0.034
MDA-MB-231 (Triple Negative Breast Cancer)0.043
Hs578T0.0686

These results indicate that the compound can inhibit cell proliferation effectively, particularly in breast cancer models .

Case Studies

  • Study on Antiproliferative Effects : A study published in MDPI examined the antiproliferative activity of various halogenated anilines, including this compound. The findings suggested that this compound could induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis .
  • DNA Cleavage Studies : Another research article explored the compound's ability to cleave plasmid DNA (pBR322), indicating its potential as a chemotherapeutic agent through mechanisms involving DNA intercalation and cleavage .

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